molecular formula C16H19N7 B12227077 6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12227077
M. Wt: 309.37 g/mol
InChI Key: WLXYQPRCFBQBAG-UHFFFAOYSA-N
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Description

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

    Substitution: NaOCH₃, often in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Piperazin-1-yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine: Another compound with a pyrimidine and piperazine structure.

    3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea: A potent inhibitor of fibroblast growth factor receptor tyrosine kinases.

Uniqueness

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of pyrimidine, piperazine, and pyridine rings, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research.

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

6-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H19N7/c1-21(2)16-18-6-5-15(20-16)23-9-7-22(8-10-23)14-4-3-13(11-17)12-19-14/h3-6,12H,7-10H2,1-2H3

InChI Key

WLXYQPRCFBQBAG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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